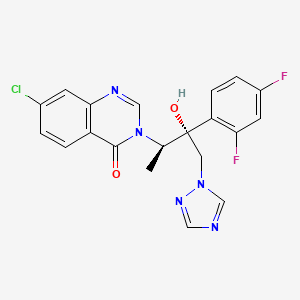
Albaconazole
Overview
Description
Albaconazole is an experimental triazole antifungal compound with the development code UR-9825. It has potential broad-spectrum activity and is known for blocking a number of CYP450 liver enzymes . This compound has been studied for its antifungal and antiprotozoal properties .
Mechanism of Action
Target of Action
Albaconazole is a triazole antifungal . Its primary target is the lanosterol 14α-demethylase enzyme (CYP51) , which plays a crucial role in the synthesis of ergosterol . Ergosterol is an essential component of the fungal cell membrane .
Mode of Action
This compound interacts with its target, the lanosterol 14α-demethylase enzyme, by inhibiting its function . This inhibition disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the lanosterol 14α-demethylase enzyme, this compound prevents the conversion of lanosterol to ergosterol . This disruption in the pathway leads to a deficiency of ergosterol in the fungal cell membrane, affecting its integrity and function .
Pharmacokinetics
This compound exhibits good pharmacokinetic properties, including high levels of bioavailability . It has a large volume of distribution and a low systemic clearance . The maximum plasma concentration (Cmax) and area under the curve (AUC) of this compound were found to be dose-proportional for doses between 5 and 80 mg, with a half-life of 30–56 hours . At higher doses, non-linear pharmacokinetics were observed .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to alterations in the fungal cell membrane . This results in the disruption of essential cellular processes, leading to the immobilization and death of the fungal cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It’s worth noting that the development of resistance to azole drugs, including this compound, can be influenced by continuous use and environmental exposure .
Biochemical Analysis
Biochemical Properties
Albaconazole plays a crucial role in inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes . It interacts with the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway . By binding to CYP51, this compound disrupts the production of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of fungal cells by disrupting their cell membrane integrity . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, leading to impaired cell function and eventual cell death . This compound’s impact on ergosterol synthesis is particularly critical in maintaining the structural integrity of fungal cell membranes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the heme iron of the CYP51 enzyme . This binding inhibits the enzyme’s activity, preventing the demethylation of lanosterol, a precursor in the ergosterol biosynthesis pathway . The inhibition of CYP51 leads to the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function . Additionally, this compound may induce changes in gene expression related to ergosterol biosynthesis and stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained antifungal activity over time . Studies have shown that it maintains its efficacy in inhibiting fungal growth for extended periods, making it a promising candidate for long-term antifungal therapy .
Dosage Effects in Animal Models
This compound’s effects vary with different dosages in animal models. At therapeutic doses, it effectively inhibits fungal growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for safe and effective antifungal therapy .
Metabolic Pathways
This compound is primarily metabolized in the liver by cytochrome P450 enzymes . It undergoes oxidative metabolism, leading to the formation of various metabolites . Understanding these pathways is crucial for optimizing its pharmacokinetic properties and minimizing potential drug interactions .
Transport and Distribution
This compound is well-absorbed and distributed within the body . It exhibits good oral bioavailability and penetrates various tissues, including the central nervous system . The distribution of this compound within cells and tissues is influenced by its interaction with transporters and binding proteins . These interactions affect its localization and accumulation, which are critical for its antifungal efficacy .
Subcellular Localization
This compound’s subcellular localization is primarily within the fungal cell membrane, where it exerts its antifungal effects . It targets the endoplasmic reticulum, where the CYP51 enzyme is located . The localization of this compound to this specific compartment is essential for its inhibitory action on ergosterol biosynthesis .
Preparation Methods
Albaconazole is synthesized through a series of chemical reactions involving the formation of a quinazolinone scaffold. The synthetic route typically involves the reaction of 7-chloro-3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one with various reagents under controlled conditions . Industrial production methods focus on optimizing yield and purity through advanced techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Chemical Reactions Analysis
Albaconazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Albaconazole has been extensively studied for its antifungal properties. It has shown potent activity against various fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus . Additionally, this compound has been investigated for its potential use in treating Chagas’ disease . Its broad-spectrum activity and good pharmacokinetics make it a promising candidate for further research and development in the fields of chemistry, biology, medicine, and industry .
Comparison with Similar Compounds
Albaconazole is part of the azole class of antifungal agents, which includes compounds such as fluconazole, voriconazole, and posaconazole . Compared to these compounds, this compound has shown superior activity against certain resistant fungal strains . Its unique quinazolinone scaffold and broad-spectrum activity set it apart from other azoles . Similar compounds include:
These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and spectrum of activity .
Properties
IUPAC Name |
7-chloro-3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N5O2/c1-12(28-11-25-18-6-13(21)2-4-15(18)19(28)29)20(30,8-27-10-24-9-26-27)16-5-3-14(22)7-17(16)23/h2-7,9-12,30H,8H2,1H3/t12-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIXWHUVLCAJQL-MPBGBICISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058244 | |
| Record name | Albaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187949-02-6 | |
| Record name | Albaconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187949-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Albaconazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187949026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Albaconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Albaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-7-Chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALBACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDW24Y8IAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Albaconazole?
A1: this compound, like other triazole antifungals, inhibits the fungal cytochrome P450 enzyme 14α-demethylase (CYP51). [, , , ] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Q2: What are the downstream effects of this compound's inhibition of CYP51?
A2: Inhibition of CYP51 disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and a compromised fungal cell membrane. This ultimately results in fungal cell death. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research excerpts do not specify the exact molecular formula and weight of this compound. You might be able to find this information in chemical databases like PubChem or ChemSpider.
Q4: Have there been any studies using computational chemistry to understand this compound's activity?
A4: Yes, molecular docking studies have been conducted to investigate the binding mode of this compound to its target, CYP51. This information has been used to design and synthesize novel derivatives with improved antifungal activity. [] Additionally, researchers have used computational methods to predict potential binding sites on viral proteins for this compound. []
Q5: How do structural modifications of this compound impact its antifungal activity?
A5: Studies have explored replacing the quinazolinone ring of this compound with a thiazole moiety. This modification led to the discovery of a new triazole compound with enhanced broad-spectrum antifungal activity. [] Other studies focused on creating this compound derivatives with fused heterocycles. The research indicated that incorporating tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine and tetrahydro-thiazolo[5,4-c]pyridine nuclei, particularly with nitrogen aromatic heterocycles, led to increased potency, a broader antifungal spectrum, and improved water solubility. []
Q6: What is known about the stability of this compound?
A6: While the provided excerpts do not offer specific details about this compound's inherent stability, one study did examine its encapsulation in poly-ε-caprolactone nanocapsules. This encapsulation showed a high loading yield (100%), suggesting a strong affinity of this compound for the nanocapsules. []
Q7: What formulation strategies have been explored to improve this compound's delivery?
A7: Researchers have investigated the use of poly-ε-caprolactone nanocapsules as a drug delivery system for this compound. These nanocapsules were shown to efficiently encapsulate the drug and potentially modify its pharmacokinetic profile. []
Q8: How is this compound metabolized in the body?
A8: The primary metabolite of this compound is 6-hydroxythis compound. [, ] Further details about its metabolic pathways and enzymes involved are not included in the provided research excerpts.
Q9: Does this compound exhibit dose-proportional pharmacokinetics?
A9: Yes, a study demonstrated that systemic exposure to this compound increased proportionally with dose frequency. []
Q10: What is the elimination half-life of this compound?
A10: While the provided research excerpts do not mention the specific half-life, this compound is noted for its remarkably long half-life in dogs, monkeys, and humans. []
Q11: What is the in vitro activity of this compound against various fungal species?
A11: this compound demonstrates potent in vitro activity against a wide range of fungal pathogens. It shows efficacy against various Candida species, including fluconazole-resistant strains, Cryptococcus neoformans, Aspergillus fumigatus, as well as some isolates of the emerging pathogen Candida auris. [, , , , , , , , ]
Q12: What in vivo models have been used to evaluate the efficacy of this compound?
A12: Researchers have employed various animal models to assess this compound's efficacy. These include:
Q13: What is the safety profile of this compound?
A13: The provided research excerpts highlight that this compound was generally safe and well-tolerated in the conducted studies. [, , , , ] One study specifically noted that no significant changes in ECG intervals or morphology were observed, even at supratherapeutic doses. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


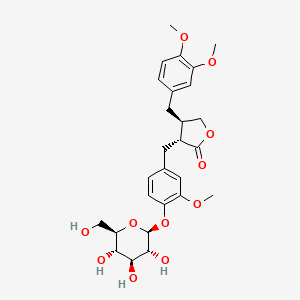
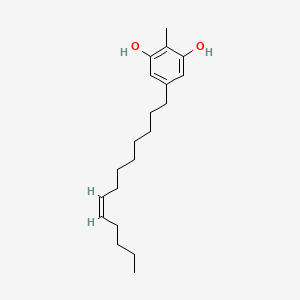
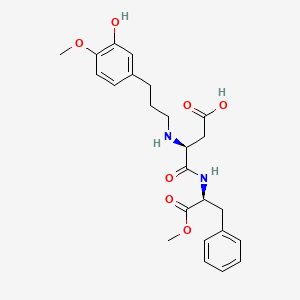
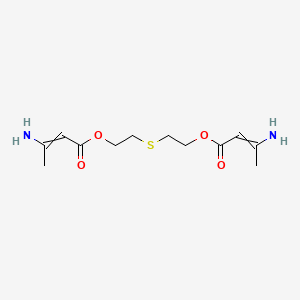
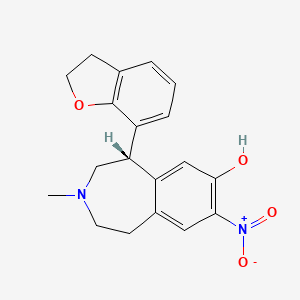

![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)
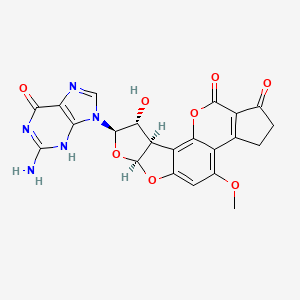
![4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate](/img/structure/B1665621.png)
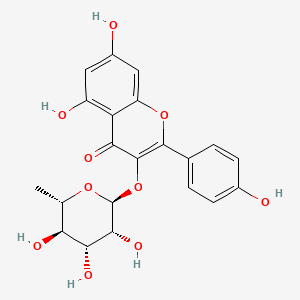
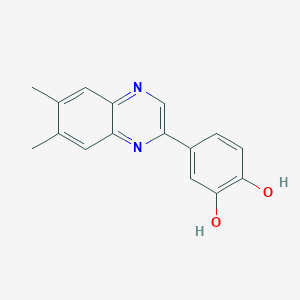
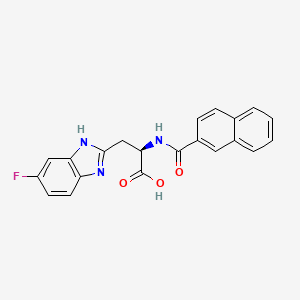
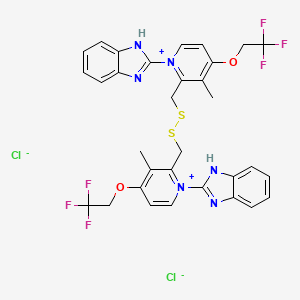
![2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole](/img/structure/B1665627.png)
